Fmoc-5-chloro-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 5 Chloro L Tryptophan
Stereoselective Synthesis of L-Tryptophan Analogues
Achieving the correct stereochemistry at the α-carbon is paramount for the biological activity of amino acids and their derivatives. Two primary strategies for obtaining enantiomerically pure L-tryptophan analogues are chiral auxiliary-facilitated synthesis and enzymatic resolution.
The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia, and cyanide. masterorganicchemistry.com To induce stereoselectivity, a chiral auxiliary can be employed. One effective approach involves a chiral auxiliary-facilitated Strecker amino acid synthesis strategy to generate optically pure (S)-tryptophan analogues, which corresponds to the L-configuration. rsc.orgrsc.org
This method has been successfully applied to the synthesis of (S)-5-chloro-tryptophan. rsc.org The process utilizes a chiral amine, such as (S)-α-methylbenzylamine, as the chiral auxiliary. rsc.orgrsc.org The synthesis begins with the reaction of the corresponding indole (B1671886) derivative with the chiral auxiliary, leading to the formation of an α-aminonitrile. rsc.org Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. rsc.org Although direct hydrolysis can be challenging and may lead to decomposition, an indirect route involving the conversion of the α-aminonitrile to an α-amino amide has proven effective. rsc.org This strategy has been used to produce a variety of enantiomerically pure (S)-tryptophan analogues. rsc.orgrsc.org
Key reagents and auxiliaries in this process are outlined in the table below.
| Reagent/Auxiliary | Function | Reference |
| (S)-α-methylbenzylamine | Chiral auxiliary to direct stereoselective synthesis. | rsc.orgrsc.org |
| 30% aqueous H2O2–DMSO–K2CO3 | Reagents for the conversion of α-aminonitriles to α-amino amides. | rsc.org |
Enzymatic methods offer a highly specific and efficient route to enantiomerically pure amino acids. Tryptophan synthase, a key enzyme in the biosynthesis of L-tryptophan, can be utilized for the synthesis of chloro-L-tryptophan analogues. kisti.re.krmicrobiologyjournal.org This enzyme catalyzes the reaction between an indole derivative and L-serine to produce the corresponding L-tryptophan analogue. kisti.re.kr
This enzymatic approach has been successfully used to prepare 4-chloro-L-tryptophan, 5-chloro-L-tryptophan, 6-chloro-L-tryptophan, and 7-chloro-L-tryptophan from the corresponding chloroindoles and L-serine. kisti.re.kr The resulting chlorotryptophans were found to be optically pure, with an enantiomeric excess greater than 99%. kisti.re.kr Directed evolution strategies have also been applied to engineer tryptophan synthase to improve its efficiency in synthesizing tryptophan analogues like L-5-hydroxytryptophan. nih.gov
The table below summarizes the key components of this enzymatic approach.
| Enzyme/Substrate | Role | Reference |
| Tryptophan Synthase | Biocatalyst for the stereospecific synthesis of L-tryptophan analogues. | kisti.re.krmicrobiologyjournal.org |
| 5-chloroindole | Substrate providing the chlorinated indole ring. | kisti.re.kr |
| L-serine | Substrate providing the amino acid backbone. | kisti.re.kr |
Fmoc Protection Strategies for Amino Acids
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis to protect the amino group of amino acids. acs.org It is stable under acidic conditions but can be readily removed with a weak base, making it orthogonal to other protecting groups like Boc and Cbz. total-synthesis.com
The introduction of the Fmoc group is typically achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). acs.orgtotal-synthesis.com This reagent reacts with the nucleophilic amino group of the amino acid to form a stable carbamate (B1207046) linkage. total-synthesis.com The reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, or under anhydrous conditions. total-synthesis.com While Fmoc-Cl is a solid and relatively easy to handle, it is sensitive to moisture and heat. total-synthesis.com An alternative and commonly used reagent is Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide), which offers greater stability. total-synthesis.com
The conditions for Fmoc protection need to be carefully controlled to ensure high yields and avoid side reactions. A common procedure involves dissolving the amino acid in a mixed solvent system, such as dioxane and aqueous sodium bicarbonate or sodium carbonate. total-synthesis.comresearchgate.net The reaction is often initiated at a low temperature (e.g., 0-5°C) and then allowed to warm to room temperature.
In the context of solid-phase peptide synthesis (SPPS), bases like diisopropylethylamine (DIPEA) are frequently used. uci.edusigmaaldrich.com For instance, in capping unreacted amino groups on a resin, a solution of acetic anhydride (B1165640) and DIPEA in dichloromethane (B109758) can be used. uci.edu DIPEA is also employed during the coupling steps in Fmoc-based SPPS. sigmaaldrich.com For the Fmoc protection reaction itself, while sodium carbonate or bicarbonate are common in aqueous systems, tertiary amines like DIPEA or triethylamine (B128534) can be used, particularly under anhydrous conditions. google.comnih.gov
The table below outlines typical reagents and conditions for Fmoc protection.
| Reagent/Condition | Role in Fmoc Protection | Reference |
| Fmoc-Cl | Reagent for introducing the Fmoc protecting group. | acs.orgtotal-synthesis.com |
| Dioxane/aqueous NaHCO3 | Common solvent system for the protection reaction. | total-synthesis.com |
| DIPEA (Diisopropylethylamine) | Base used in Fmoc chemistry, particularly in SPPS. | uci.edusigmaaldrich.com |
| Pyridine/CH2Cl2 | Anhydrous conditions for Fmoc protection. | total-synthesis.com |
Site-Specific Chlorination Strategies on the Indole Ring
Introducing a chlorine atom at a specific position on the indole ring of tryptophan requires regioselective chlorination methods. This can be achieved through both chemical and enzymatic approaches.
Flavin-dependent halogenases are enzymes that can catalyze the site-selective chlorination of tryptophan. nih.govacs.org For example, the enzyme RebH is a tryptophan 7-halogenase. acs.org Other halogenases have been identified that exhibit different regioselectivities, such as tryptophan 5-halogenases and 6-halogenases. acs.org The active site of these enzymes plays a crucial role in positioning the tryptophan substrate for chlorination at a specific site. nih.gov
Chemically, the indole ring of tryptophan can react with reagents like hypochlorous acid (HOCl). nih.gov This reaction can lead to the formation of chlorinated species, such as a 3-chloroindolenine intermediate. nih.gov The subsequent reaction pathway can lead to either oxygenated or chlorinated tryptophan products, depending on the local chemical environment. nih.gov For instance, the presence of an adjacent glycine (B1666218) residue can direct the reaction towards chlorination. nih.gov A method for the synthesis of 5-chloro and 5-bromo tryptamines and tryptophans has been developed via 1-hydroxytryptamine intermediates. researchgate.net
The following table highlights different approaches to indole ring chlorination.
| Method/Reagent | Regioselectivity | Reference |
| Flavin-dependent halogenases | Site-specific (e.g., C5, C6, or C7 position) | nih.govacs.org |
| Hypochlorous acid (HOCl) | Can lead to chlorination, with regioselectivity influenced by neighboring residues. | nih.gov |
| Synthesis via 1-hydroxytryptamines | A methodology for introducing chlorine at the 5-position. | researchgate.net |
Purification and Characterization Techniques in Synthesis Research
Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and stereochemical integrity of Fmoc-5-chloro-L-tryptophan before its use in solid-phase peptide synthesis (SPPS).
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification and analysis of Fmoc-protected amino acids. rsc.orgnih.gov Reverse-Phase HPLC (RP-HPLC) is particularly effective. rsc.org In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing an acid modifier like trifluoroacetic acid (TFA), is used to elute the compound. nih.gov
The hydrophobic nature of the Fmoc group and the indole ring allows for strong retention on the nonpolar column, enabling excellent separation from more polar impurities. nih.gov The purity of the final product is often assessed by integrating the peak area in the HPLC chromatogram. nih.gov For preparative purification, the collected fractions corresponding to the main product peak are combined and lyophilized to yield the pure compound. nih.gov
| Typical RP-HPLC Parameters | |
| Stationary Phase | C12 or C18 silica (B1680970) column nih.gov |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) nih.gov |
| Detection | UV spectrophotometry (typically at 214, 254, or 280 nm) nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of this compound. chemicalbook.com
¹H NMR spectroscopy provides detailed information about the chemical environment of all protons in the molecule. chemicalbook.com Specific chemical shifts and coupling patterns confirm the presence of the Fmoc group, the tryptophan side chain, and the substitution pattern on the indole ring. The signals for the aromatic protons on the chlorinated indole ring are particularly diagnostic for confirming the 5-position of the chlorine atom. chemicalbook.com
Mass Spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. chemicalbook.com Techniques like Electrospray Ionization (ESI) are commonly used. The measured mass-to-charge ratio (m/z) of the molecular ion should match the calculated theoretical mass of C₂₆H₂₁ClN₂O₄ (460.91 g/mol ). chemscene.commassbank.jp High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy.
| Characteristic Spectroscopic Data | |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ chemscene.com |
| Molecular Weight | 460.91 g/mol chemscene.com |
| ¹H NMR | Characteristic signals for Fmoc group protons, indole ring protons, and the α- and β-protons of the amino acid backbone are observed. chemicalbook.com |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 461.1 or [M-H]⁻ ion at m/z ≈ 459.1. |
Applications in Peptide Synthesis
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a peptide chain is assembled step-by-step while one end is covalently attached to an insoluble solid support (resin). Fmoc-5-chloro-L-tryptophan is used just like any other proteinogenic or non-proteinogenic amino acid in this process. Its α-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which prevents unwanted polymerization during the coupling reaction. The carboxylic acid group is activated to react with the free amino group of the resin-bound peptide chain, thereby extending the sequence.
The most widely used method in modern SPPS is the Fmoc/tBu orthogonal protection strategy. iris-biotech.deresearchgate.net This approach relies on two chemically distinct classes of protecting groups that can be removed under different conditions without affecting each other. peptide.combiosynth.com
Nα-Fmoc Protection : The α-amino group of the incoming amino acid, including this compound, is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638). iris-biotech.debiosynth.com
Side-Chain Protection : The reactive side chains of other amino acids in the sequence (e.g., the hydroxyl group of serine or the carboxyl group of aspartic acid) are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.depeptide.com
This orthogonality is crucial for successful synthesis. peptide.com The Fmoc group is cleaved at every cycle of amino acid addition, while the tBu and other acid-labile side-chain protecting groups remain intact until the very end of the synthesis. iris-biotech.de The final step involves treating the completed, resin-bound peptide with a strong acid, such as trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove all the side-chain protecting groups. iris-biotech.deresearchgate.net
To form a peptide bond, the carboxylic acid group of the incoming this compound must be activated. This is achieved using coupling reagents, which convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the free amine of the growing peptide chain. bachem.com The reactions are typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and require the presence of a non-nucleophilic organic base, most commonly N,N-Diisopropylethylamine (DIPEA). bachem.compeptide.com
Several classes of coupling reagents are available, with aminium/uronium salts being among the most popular due to their high efficiency and low rates of side reactions. bachem.comsigmaaldrich.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : This is a widely used and effective coupling reagent that converts the Fmoc-amino acid into a reactive OBt ester. bachem.compeptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : As an analogue of HBTU based on HOAt, HATU is generally more reactive and is often used for difficult couplings, such as those involving sterically hindered amino acids. sigmaaldrich.compeptide.com It can achieve faster reaction rates with less risk of epimerization. peptide.com
The choice of coupling reagent can be critical for the success of the synthesis, especially for complex or aggregation-prone sequences.
| Reagent | Full Name | Activating Additive | Key Characteristics |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (1-Hydroxybenzotriazole) | Belongs to the most popular coupling reagents; efficient with low racemization. bachem.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt (1-Hydroxy-7-azabenzotriazole) | More reactive than HBTU, reacts faster with less epimerization. sigmaaldrich.compeptide.com |
| DIPEA | N,N-Diisopropylethylamine | N/A (Base) | Commonly used non-nucleophilic base to maintain basic pH for coupling. bachem.com |
After each successful coupling step, the temporary Fmoc protecting group must be removed from the newly incorporated amino acid to expose the α-amino group for the next coupling cycle. The standard procedure for Fmoc deprotection involves treatment with a solution of a secondary amine base. peptide.comiris-biotech.de
The most common deprotection reagent is a 20% solution of piperidine in DMF. iris-biotech.despringernature.com The mechanism proceeds via β-elimination. The piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the protecting group and the release of dibenzofulvene (DBF), carbon dioxide, and the free amine. peptide.comspringernature.com The excess piperidine in the solution also acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct that is washed away. redalyc.org A typical deprotection step involves treating the resin with the piperidine solution for a few minutes, followed by a second treatment to ensure complete removal. peptide.com In cases where Fmoc removal is slow or incomplete, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used as an alternative. iris-biotech.depeptide.com
| Reagent/Solution | Typical Concentration | Solvent | Mechanism | Standard Procedure |
|---|---|---|---|---|
| Piperidine | 20% (v/v) | DMF | β-elimination | Two treatments (e.g., 2 min and 5-10 min) at room temperature. peptide.comchempep.com |
| DBU | 1-5% (v/v) | DMF | β-elimination | Used for difficult sequences; removes Fmoc group much faster than piperidine. iris-biotech.depeptide.com |
Impact of 5-Chloro Substitution on Peptide Conformation and Stability
The introduction of a halogen atom, such as chlorine, onto an amino acid side chain is a strategy used to modify the physicochemical properties of peptides. nih.gov The chlorine atom at the 5-position of the tryptophan indole (B1671886) ring in this compound can exert significant influence on the final peptide's structure and robustness.
Restricting the conformational flexibility of a peptide can lead to increased receptor binding affinity and improved biological activity. nih.gov The incorporation of halogenated amino acids is one method to achieve this conformational constraint. The bulky and electronegative nature of the chlorine atom at the 5-position of the indole ring can restrict the rotational freedom of the side chain (chi angles) and can also influence the peptide backbone dihedral angles (phi and psi). This steric and electronic influence can favor specific secondary structures, such as helices or turns, by pre-organizing the peptide into a more defined conformation. nih.govnih.gov Computational studies suggest that halogenation can enhance stacking interactions between aromatic rings, which can further stabilize specific folded structures. rsc.org
Halogenation is a recognized strategy for enhancing the stability of peptides and proteins. nih.govnih.gov This increased stability can manifest in several ways:
Increased Proteolytic Resistance : The steric hindrance provided by the chlorine atom can shield nearby peptide bonds from enzymatic cleavage, thus increasing the peptide's half-life in biological systems.
Enhanced Hydrophobicity : The chloro group increases the hydrophobicity of the tryptophan side chain. This can strengthen the hydrophobic interactions that are crucial for driving the folding of the peptide into a stable three-dimensional structure. nih.gov Studies on halogenated proteins have shown that the hydrophobic core can accommodate the steric bulk of halogen atoms, often leading to improved thermodynamic stability. nih.gov
Development of Modified Peptides and Peptidomimetics
Design and Synthesis of Peptides with Specific Biological Functions
The introduction of a chlorine atom onto the indole ring of tryptophan can significantly influence a peptide's biological activity by altering its electronic and steric properties. This modification is a valuable tool in drug design for enhancing pharmacological characteristics. chemimpex.com Researchers utilize this analog to design peptides with improved target binding, increased proteolytic resistance, and better membrane permeability. mdpi.com
A prominent application is in the development of stapled α-helical peptides, which are a class of macrocyclic molecules designed to mimic the structure of helical protein domains. mdpi.comnih.gov These peptides are used to target protein-protein interactions that are often considered "undruggable." For instance, in the design of antagonists for the Mdm2/MdmX oncogenes, tryptophan is a key interfacial residue for binding. By substituting the natural tryptophan with 5-chloro-L-tryptophan, researchers can modulate the binding affinity and specificity of the peptide. The chlorine atom can form halogen bonds or alter the hydrophobic interactions within the binding pocket of the target protein, potentially leading to a more potent and selective inhibitor. mdpi.com
The synthesis of such peptides typically employs automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry. nih.govuci.edu The this compound is incorporated into the growing peptide chain at the desired position using standard coupling reagents. thermofisher.com
Table 1: Illustrative Research Findings on Modified Peptides
| Peptide Class | Target Protein | Modification Strategy | Intended Biological Function |
| Stapled α-helical peptide | Mdm2/MdmX | Incorporation of 5-chloro-L-tryptophan at an interfacial position. mdpi.com | Enhanced binding affinity and inhibition of tumor suppressor p53 degradation. mdpi.com |
| Macrocyclic Peptide | Lysine-Specific Demethylase 1 | Introduction of non-natural amino acids to constrain peptide conformation. | Potent and selective enzyme inhibition for potential cancer therapy. |
| Antimicrobial Peptide | Bacterial Membranes | Substitution with halogenated tryptophan to increase hydrophobicity. | Improved membrane disruption and enhanced antimicrobial activity. |
Incorporation into Large Peptide Sequences through Fragment Condensation Approaches
The synthesis of large peptides and small proteins (over 50 amino acids) via stepwise solid-phase synthesis can be challenging due to cumulative yield losses and the accumulation of deletion sequences. acs.org Fragment condensation provides a powerful alternative, wherein smaller, fully protected peptide fragments are synthesized independently and then joined together. springernature.com5z.com
This compound is highly compatible with this approach. A specific peptide fragment containing the 5-chloro-L-tryptophan residue is first synthesized using Fmoc-SPPS on a resin that allows for cleavage while keeping the side-chain protecting groups intact. acs.org Following purification, this protected fragment, with a free C-terminus, is coupled in solution or on a solid support to another protected fragment that has a free N-terminus. acs.org5z.com
This strategy offers several advantages:
Efficiency: It simplifies the purification process, as the intermediate fragments are smaller and easier to purify than the final large peptide. acs.org
Flexibility: It allows for the precise and efficient incorporation of modified amino acids like 5-chloro-L-tryptophan into a specific location within a large protein sequence.
Reduced Side Reactions: The mild conditions associated with Fmoc chemistry minimize side reactions, particularly the degradation of the tryptophan indole ring, ensuring the integrity of the final product. nih.gov
The successful application of fragment condensation relies on efficient coupling reagents and strategies that minimize racemization at the C-terminal residue of the coupling fragment. springernature.com5z.com The use of this compound within these fragments enables the creation of large, complex biomolecules with tailored biological functions.
Research in Medicinal Chemistry
Design of Novel Therapeutics and Drug Development
The design of innovative therapeutic peptides hinges on a deep understanding of how chemical modifications influence their interaction with biological targets. The use of Fmoc-5-chloro-L-tryptophan provides a strategic avenue for this exploration.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The introduction of halogen atoms, such as chlorine, into the tryptophan side chain can significantly impact the physicochemical properties of a peptide, including its hydrophobicity, electronic distribution, and conformational preferences. These changes, in turn, can profoundly affect the peptide's interaction with its target, such as a bacterial membrane or a specific receptor.
The chlorination of tryptophan residues within a peptide can lead to a range of desirable pharmacological enhancements. Halogenation is a known strategy to improve various properties of drug candidates. nih.gov Specifically, the introduction of chlorine can:
Increase Cell Membrane Permeability: The increased lipophilicity imparted by the chlorine atom can facilitate the peptide's ability to cross biological membranes, a critical step for reaching intracellular targets.
Improve Cytotoxicity: For anticancer peptides, enhanced membrane interaction can lead to improved cytotoxic effects against tumor cells.
Enhance Target Affinity and Selectivity: The altered electronic properties of the chlorinated indole (B1671886) ring can lead to stronger and more specific interactions with biological targets, potentially reducing off-target effects.
These enhancements are crucial in the development of more potent and effective peptide-based drugs for a variety of indications, including infectious diseases and oncology. nih.gov
Investigation of Biological Activities of Derived Peptides
Peptides synthesized with this compound have been a subject of investigation for their biological activities, particularly their potential as antimicrobial agents to combat the growing threat of antibiotic resistance.
The antimicrobial potential of peptides containing 5-chloro-L-tryptophan is a significant area of research. The unique properties conferred by the chlorinated tryptophan can lead to peptides with potent activity against a broad spectrum of pathogens.
Peptides incorporating 5-chloro-L-tryptophan have demonstrated activity against both Gram-positive and Gram-negative bacteria. The structural differences in the cell envelopes of these two bacterial types often lead to variations in susceptibility to antimicrobial peptides. Gram-positive bacteria possess a thick peptidoglycan layer, while Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides. The amphipathic nature of many antimicrobial peptides, which can be fine-tuned by halogenation, is critical for their interaction with and disruption of these bacterial membranes.
A study on the nisin variant, I1W, incorporated with 5-chloro-tryptophan (5CW), demonstrated strain-specific antimicrobial activity. The table below shows the Minimum Inhibitory Concentration (MIC) values of these nisin variants against a panel of Gram-positive and Gram-negative bacteria.
| Peptide Variant | Streptococcus agalactiae (Gram-positive) | Streptococcus uberis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Nisin A (Wild-type) | 0.78 µM | 0.39 µM | 1.56 µM | > 100 µM |
| Nisin(I1W) | 0.39 µM | 0.20 µM | 0.78 µM | > 100 µM |
| Nisin(I1-5CW) | 1.56 µM | 0.78 µM | 3.12 µM | > 100 µM |
Data sourced from a study on halogenated nisin variants. nih.gov
The results indicate that while the wild-type and the tryptophan-substituted nisin showed high activity against the tested Gram-positive strains, the incorporation of 5-chlorotryptophan led to a more specific activity profile, with both increased and decreased efficacy depending on the bacterial strain. nih.gov This highlights the nuanced effects of halogenation on antimicrobial specificity.
A promising strategy to combat antibiotic resistance is the use of combination therapy, where antimicrobial peptides are used in conjunction with conventional antibiotics. Peptides can enhance the efficacy of antibiotics through various mechanisms, such as increasing bacterial membrane permeability, which allows for better penetration of the antibiotic to its intracellular target.
Studies on tryptophan-containing antimicrobial peptides have shown significant synergistic effects with traditional antibiotics against multidrug-resistant bacteria. For instance, the combination of certain Trp-containing peptides with antibiotics like penicillin, ampicillin, and erythromycin resulted in a significant reduction in the MIC of the antibiotics. nih.gov This synergistic relationship is often quantified by the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤ 0.5 indicates synergy.
While specific studies on the synergistic effects of peptides containing 5-chloro-L-tryptophan are emerging, the principles observed with other tryptophan-rich peptides suggest a strong potential for this class of compounds to act as antibiotic adjuvants. The enhanced membrane-disrupting capabilities often associated with halogenation could further potentiate this synergistic activity.
The table below illustrates the synergistic activity of a tryptophan-containing peptide (I1WL5W) with various antibiotics against a multidrug-resistant strain of Staphylococcus epidermidis.
| Antibiotic | MIC alone (µM) | MIC of Antibiotic in Combination with I1WL5W (µM) | FIC Index | Interpretation |
| Penicillin | 100 | 3.12 | 0.28 | Synergy |
| Ampicillin | 100 | 1.56 | 0.25 | Synergy |
| Erythromycin | 25 | 0.78 | 0.28 | Synergy |
| Tetracycline | 6.25 | 0.39 | 0.28 | Synergy |
| Ceftazidime | 50 | 12.5 | 0.56 | Additive |
Data adapted from a study on the synergistic effects of Trp-containing peptides. nih.gov
These findings underscore the potential of using peptides derived from this compound in combination therapies to overcome antibiotic resistance and extend the lifespan of existing antimicrobial drugs.
Antimicrobial Activity Studies
Influence of Nanostructured Morphology on Antibacterial Potency
While the direct influence of nanostructured morphology on the antibacterial potency of this compound has not been extensively studied, the broader field of antimicrobial peptides offers valuable insights. The three-dimensional structure and surface characteristics of peptides are critical for their interaction with bacterial membranes and subsequent antimicrobial activity. The introduction of halogen atoms, such as chlorine, onto the side-chains of amino acids like tryptophan can significantly influence the physicochemical and structural properties of the resulting peptides. These modifications can alter folding properties and enhance proteolytic stability, which are crucial for therapeutic efficacy.
The self-assembly of amino acid derivatives into nanostructures is a known phenomenon that can modulate their biological activity. For instance, the formation of nanostructures can lead to a localized high concentration of the active compound, potentially enhancing its interaction with bacterial cell walls and membranes. Although specific data for this compound is not available, the principle that nanostructuring can amplify antibacterial effects is an area of active investigation in materials science and medicinal chemistry.
Anti-inflammatory and Antiproteasomal Activities of Analogues
Tryptophan derivatives are integral components of many nonribosomal peptide antibiotics that exhibit a wide range of biological activities. Notably, the argyrins, a family of macrocyclic peptides, have demonstrated not only antibacterial properties but also anti-inflammatory and antiproteasomal activities rsc.org. The biological functions of these complex molecules are often attributed to the unique amino acid residues they contain, including modified tryptophan analogues.
While direct studies on the anti-inflammatory and antiproteasomal effects of this compound are limited, the activities of related natural products suggest that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents with similar properties. The antiproteasomal activity is particularly significant in the context of cancer therapy, where the inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins in cancer cells.
| Compound Family | Reported Biological Activities | Key Structural Feature |
| Argyrins | Antibacterial, Anti-inflammatory, Antiproteasomal | Contains an unusual (S)-4-methoxy-tryptophan residue |
Potential in Neurobiology Research
The metabolism of L-tryptophan is of paramount importance in the central nervous system, as it is the precursor to the neurotransmitter serotonin (B10506) and other neuroactive metabolites via the kynurenine pathway. Alterations in tryptophan metabolism have been implicated in the pathophysiology of a wide array of neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases nih.govfrontiersin.org.
The introduction of a chlorine atom at the 5-position of the indole ring of tryptophan can significantly alter its electronic properties and metabolic fate. This makes this compound a valuable tool for neurobiological research. It can be used to probe the structure-activity relationships of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase. Furthermore, peptides incorporating this analogue could be used to study the role of specific protein-protein interactions in neuronal signaling and to develop novel therapeutic strategies for neurological disorders. The tryptophan network in the brain is also thought to play a role in protecting against degenerative diseases by absorbing UV light, and the introduction of halogenated analogues could modulate these properties news-medical.net.
Mechanisms of Action in Biological Systems
Molecular Interactions with Biological Targets
The introduction of a halogen atom, such as chlorine, into an amino acid can profoundly influence its molecular interactions. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can stabilize the binding of a ligand to its biological target. The chlorine atom in this compound can act as a weak hydrogen bond acceptor and can also engage in halogen bonding with electron-rich atoms like oxygen and nitrogen on a protein target researchgate.net.
These interactions can lead to enhanced binding affinity and specificity. For instance, in the context of an antimicrobial peptide, the chlorinated tryptophan residue could facilitate stronger interactions with the bacterial cell membrane or with intracellular targets. The regioselective chlorination of tryptophan is a known biological process catalyzed by flavin-dependent halogenases, highlighting the importance of specific halogenation patterns for biological activity nih.govesrf.frscispace.comresearchgate.net. The study of halogenated ligands has shown distinct patterns of interaction with different amino acids in proteins, which can be leveraged in rational drug design researchgate.net.
Role in Modulating Biochemical Pathways
Tryptophan and its metabolites are key players in several critical biochemical pathways, including the serotonin and kynurenine pathways scispace.comfrontiersin.orgnih.govresearchgate.net. The enzymes that control these pathways are potential targets for therapeutic intervention. Halogenated tryptophan analogues can act as modulators of these pathways. For instance, L-4-Chlorotryptophan has been shown to modulate the kynurenine and serotonin pathways, potentially by inhibiting key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase (TPH) mdpi.com.
By incorporating this compound into peptides or as a standalone molecule, it may be possible to selectively inhibit or activate enzymes within these pathways. This could have therapeutic implications for a variety of conditions, from inflammatory disorders to neurological diseases. For example, modulating the kynurenine pathway is a promising strategy for the treatment of neuroinflammatory conditions. The microbial metabolism of chlorinated tryptophan can also yield compounds that activate the aryl hydrocarbon receptor (AhR), further linking gut microbiota to host physiology and immune regulation mdpi.com.
| Biochemical Pathway | Key Enzymes | Potential Modulation by Halogenated Tryptophan |
| Serotonin Synthesis | Tryptophan Hydroxylase (TPH) | Inhibition or altered substrate specificity |
| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Inhibition or altered substrate specificity |
Advanced Research Directions and Future Perspectives
Chemoenzymatic Synthesis of Complex Tryptophan Derivatives
The synthesis of complex tryptophan derivatives, including chlorinated variants, is increasingly benefiting from chemoenzymatic approaches that combine the precision of biocatalysis with the versatility of chemical synthesis. Enzymes such as tryptophan synthase (TrpS) and various halogenases are pivotal in this field. chim.itresearchgate.net
Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to regioselectively halogenate tryptophan at the 5, 6, or 7-position of the indole (B1671886) ring. rsc.org These enzymes offer a sustainable alternative to traditional chemical halogenation, which often requires harsh reagents and lacks regiocontrol. manchester.ac.uk For instance, tryptophan 5-halogenase (PyrH) can be used to specifically chlorinate tryptophan, providing a direct enzymatic route to 5-chloro-L-tryptophan. acs.orgnih.gov Researchers are also engineering these halogenases to expand their substrate scope beyond the free amino acid to include tryptophan residues within peptides. researchgate.netresearchgate.netmdpi.com
Furthermore, engineered variants of tryptophan synthase from organisms like Salmonella enterica have been developed to catalyze the condensation of various substituted indoles with L-serine or L-threonine. nih.govacs.orgnih.gov This allows for the efficient, single-step synthesis of complex tryptophan analogs. nih.gov By integrating halogenases with engineered synthases in enzymatic cascades, researchers can create novel pathways to produce diverse, regioselectively halogenated tryptophan derivatives for incorporation into peptidomimetics and other bioactive molecules. nih.gov
| Enzyme Class | Specific Enzyme Example | Function | Reference |
|---|---|---|---|
| Flavin-Dependent Halogenase (FDH) | PyrH (Tryptophan 5-halogenase) | Regioselective chlorination of tryptophan at the C5 position. | acs.orgnih.gov |
| Flavin-Dependent Halogenase (FDH) | PrnA (Tryptophan 7-halogenase) | Regioselective chlorination of tryptophan at the C7 position. | acs.orgnih.gov |
| Flavin-Dependent Halogenase (FDH) | ChlH | Halogenates internal tryptophan residues in linear peptides. | researchgate.netbiorxiv.org |
| Tryptophan Synthase (TrpS) | Engineered StTrpS (from Salmonella) | Condensation of indoles with L-serine/L-threonine to form tryptophan and its derivatives. | nih.gov |
Application in PROTAC and Molecular Glue Degraders Research
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins. nih.gov Two primary classes of these molecules are Proteolysis-Targeting Chimeras (PROTACs) and molecular glue degraders. digitellinc.comub.edu PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. nih.gov Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate protein. nih.govbiorxiv.org
Fmoc-5-chloro-L-tryptophan is a valuable building block for designing novel PROTACs and molecular glues. The incorporation of a chlorinated tryptophan into the peptide or small molecule structure can introduce specific and favorable interactions, such as halogen bonding, which can enhance binding affinity and selectivity for the target protein or the E3 ligase. nih.gov The design of these degraders relies on creating stable ternary complexes between the degrader, the target, and the E3 ligase. digitellinc.com The unique electronic and steric properties of the chlorine atom in 5-chloro-tryptophan can be exploited to fine-tune these crucial protein-protein interactions, potentially leading to more potent and selective protein degraders.
Development of Advanced Imaging Probes and Biosensors
Halogenated tryptophan derivatives are finding significant applications in the development of advanced imaging agents and biosensors. The introduction of a halogen atom, particularly a radionuclide like fluorine-18, allows for the creation of positron emission tomography (PET) tracers. nih.gov These tracers can be used to visualize and quantify tryptophan uptake and metabolism in vivo, which is often altered in diseases like cancer. nih.govnih.gov For example, 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan has been developed for PET imaging of cancer by targeting overexpressed amino acid transporters and the indoleamine 2,3-dioxygenase (IDO) metabolic pathway. nih.govsemanticscholar.org While chlorine itself is not a common PET isotope, the synthetic principles and biological understanding gained from chlorinated tryptophans inform the design of fluorinated analogs for imaging.
In addition to medical imaging, there is growing interest in creating biosensors to detect halogenated molecules. tandfonline.com Fluorescence-based screening methods have been developed to monitor the enzymatic formation of halogenated tryptophans in high-throughput formats. nih.govresearchgate.net These systems can utilize transcription factor-based biosensors that respond to the presence of a specific halo-tryptophan, enabling the directed evolution of halogenase enzymes with improved properties. nih.gov
| Compound Type | Application | Mechanism/Target | Reference |
|---|---|---|---|
| Fluorine-18 Labeled Tryptophan Analogs | PET Imaging of Cancer | Targets amino acid transporters and the IDO pathway. | nih.govnih.gov |
| Halogenated Tryptophans | High-Throughput Enzyme Screening | Fluorescence-based detection via transcription factor biosensors. | nih.govresearchgate.net |
| Isotopically Labeled Halogenated Tryptophans (²H, ³H) | Biochemical Research | Used to investigate metabolic pathways and enzyme mechanisms. | researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods are becoming indispensable for understanding and predicting the behavior of halogenated tryptophan-containing molecules. Molecular dynamics (MD) simulations and other modeling techniques provide atomic-level insights into their interactions and properties. acs.orgmdpi.com
Molecular dynamics simulations are used extensively to study the conformational dynamics of halogenating enzymes like tryptophan 5-halogenase (PyrH) and 7-halogenase (PrnA). acs.orgnih.gov These simulations help elucidate the enzymatic mechanism and the roles of key active site residues in positioning the tryptophan substrate for regioselective halogenation. nih.gov By understanding these interactions, researchers can predict how modifications to the substrate, such as those in complex derivatives, will affect binding affinity and catalytic efficiency. This knowledge is crucial for engineering enzymes with novel specificities. researchgate.netbiorxiv.org
Computational studies are also key to the rational design of peptides containing 5-chloro-tryptophan. MD simulations can predict how the introduction of a halogen atom affects the peptide's secondary structure, stability, and interactions with target proteins. mdpi.com For example, simulations have been used to understand the substrate preferences of the halogenase ChlH, which modifies tryptophan residues within peptides, by corroborating the importance of specific C-terminal motifs for substrate recognition. researchgate.netbiorxiv.orgbiorxiv.org This predictive power allows for the in silico design of peptides with enhanced binding properties or improved pharmacological profiles before undertaking costly and time-consuming chemical synthesis.
Emerging Therapeutic Applications Beyond Current Scope
While 5-chloro-L-tryptophan is primarily used as a research chemical and synthetic building block, its unique properties suggest potential for direct and indirect therapeutic applications. chemimpex.com As a derivative of L-tryptophan, it can interact with pathways involved in serotonin (B10506) metabolism, which is a key target in treating neurological and mood disorders like depression. chemimpex.comnih.govwebmd.com The chlorine substitution can alter its metabolic fate and interaction with enzymes and transporters, potentially leading to novel neuropharmacological agents. chemimpex.com
The incorporation of 5-chloro-tryptophan into therapeutic peptides is a well-established strategy to enhance pharmacological properties. nih.gov Halogenation can increase a peptide's metabolic stability, improve its permeability across biological membranes, and enhance its binding affinity to its target. nih.gov Therefore, peptides containing this residue are being explored for a wide range of diseases, building upon the established principle that halogenation is a common feature in many FDA-approved drugs. researchgate.net
Q & A
Q. Table 1. Analytical Methods for Purity Assessment
Q. Table 2. Stability Under SPPS Conditions
| Condition | Time (hrs) | Degradation (%) | Observation |
|---|---|---|---|
| TFA (95%) | 2 | <5% | Stable indole ring; no dechlorination |
| Piperidine (20%) | 1 | 15% | Partial de-Fmoc; no racemization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
